

SHAAGtide Demonstrates High Specificity for FPRL1 Over CCR1

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A detailed comparison for researchers, scientists, and drug development professionals.

SHAAGtide, a peptide fragment derived from the C-terminus of the chemokine CCL23, exhibits potent and selective activation of Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2. In contrast, it shows no significant activity at the C-C Chemokine Receptor type 1 (CCR1), highlighting its potential as a specific tool for studying FPRL1-mediated signaling and as a basis for the development of targeted therapeutics. This guide provides a comprehensive comparison of **SHAAGtide**'s activity on these two receptors, supported by available data and detailed experimental methodologies.

Unraveling the Specificity of SHAAGtide

SHAAGtide is generated through the proteolytic cleavage of CCL23 β . While its precursor, CCL23 β Δ 24, is a functional ligand for both CCR1 and FPRL1, the resulting **SHAAGtide** fragment displays a distinct receptor activation profile. It retains potent agonistic activity at FPRL1 but is inactive at CCR1.[1] This inherent specificity makes **SHAAGtide** a valuable molecular probe to dissect the distinct physiological and pathological roles of FPRL1.

Quantitative Analysis of Receptor Activation

While direct comparative quantitative data for **SHAAGtide** binding and activation on both FPRL1 and CCR1 from a single study is limited, the available information strongly supports its specificity. The table below summarizes the known activity of **SHAAGtide** and its precursor on both receptors.



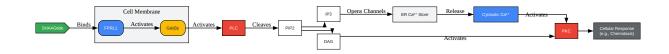
| Ligand | Receptor | Activity |
|------------|----------|-------------|
| SHAAGtide | FPRL1 | Agonist |
| SHAAGtide | CCR1 | Inactive[1] |
| CCL23β Δ24 | FPRL1 | Agonist |
| CCL23β Δ24 | CCR1 | Agonist |

Signaling Pathways and Experimental Workflows

To understand the functional consequences of **SHAAGtide**'s specificity, it is essential to visualize the distinct signaling cascades initiated by FPRL1 and CCR1 activation, as well as the experimental workflows used to determine this specificity.

FPRL1 Signaling Pathway

Activation of FPRL1 by an agonist like **SHAAGtide** typically leads to the activation of Gai proteins. This initiates a downstream signaling cascade involving the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. A key functional outcome of FPRL1 activation is the mobilization of intracellular calcium.



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Caption: FPRL1 signaling cascade initiated by **SHAAGtide**.

CCR1 Signaling Pathway



CCR1, upon binding to its cognate chemokines, also couples to Gai proteins, leading to similar downstream events as FPRL1, including calcium mobilization and activation of MAPK pathways. However, the ligands that initiate these cascades are distinct.

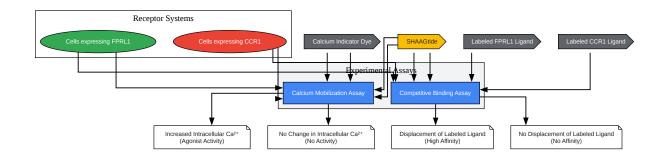


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Caption: CCR1 signaling cascade initiated by its cognate chemokines.

Experimental Workflow for Specificity Determination

The specificity of **SHAAGtide** for FPRL1 over CCR1 can be confirmed using a combination of competitive binding assays and functional assays such as calcium mobilization.



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Caption: Workflow for determining **SHAAGtide**'s receptor specificity.



Experimental Protocols Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of **SHAAGtide** for FPRL1 and CCR1.

- Cell Culture: Use cell lines stably expressing either human FPRL1 or human CCR1 (e.g., HEK293 or CHO cells).
- Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
- Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled ligand known to bind to the respective receptor (e.g., [125]-WKYMVm for FPRL1 or [125]-CCL3 for CCR1), and increasing concentrations of unlabeled SHAAGtide.
- Incubation: Incubate the plates at room temperature for a specified time to reach binding equilibrium.
- Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of SHAAGtide. Calculate the IC50 value, which is the concentration of SHAAGtide that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional activity of **SHAAGtide** at FPRL1 and CCR1 by measuring changes in intracellular calcium levels.

 Cell Culture: Plate cells stably expressing either FPRL1 or CCR1 in a 96-well black-walled, clear-bottom plate and culture overnight.



- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.
- Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
- Compound Addition: Add varying concentrations of **SHAAGtide** to the wells.
- Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect any changes in intracellular calcium concentration.
- Positive Control: Use a known agonist for each receptor (e.g., WKYMVm for FPRL1 and CCL3 for CCR1) as a positive control to ensure cell and receptor functionality.
- Data Analysis: Plot the change in fluorescence (or the ratio of emissions at different
 wavelengths for ratiometric dyes) against the concentration of SHAAGtide to generate a
 dose-response curve and determine the EC50 value (the concentration that elicits 50% of
 the maximal response).

Conclusion

The available evidence strongly supports the high specificity of **SHAAGtide** as an agonist for FPRL1 with no discernible activity at CCR1. This makes **SHAAGtide** an invaluable tool for selectively investigating FPRL1-mediated pathways in inflammation, immunity, and other physiological processes. For drug development professionals, the selectivity of **SHAAGtide** provides a promising starting point for the design of novel therapeutics targeting FPRL1 with minimal off-target effects on CCR1. Further quantitative studies will be beneficial to fully characterize the binding kinetics and functional potency of **SHAAGtide** at FPRL1.

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References



- 1. iscabiochemicals.com [iscabiochemicals.com]
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 [https://www.benchchem.com/product/b10822507#confirming-shaagtide-specificity-for-fprl1 over-ccr1]

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